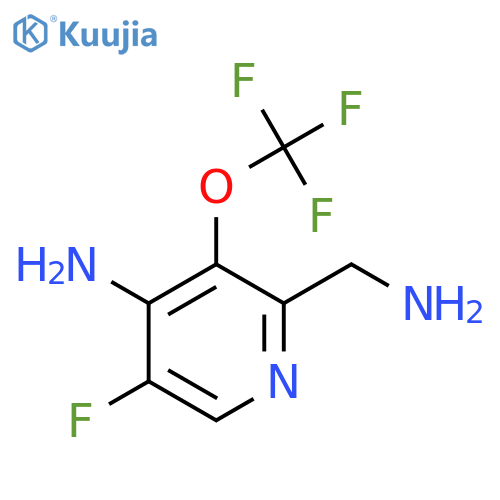Cas no 1804027-85-7 (4-Amino-2-(aminomethyl)-5-fluoro-3-(trifluoromethoxy)pyridine)

1804027-85-7 structure
商品名:4-Amino-2-(aminomethyl)-5-fluoro-3-(trifluoromethoxy)pyridine
CAS番号:1804027-85-7
MF:C7H7F4N3O
メガワット:225.14359498024
CID:4930908
4-Amino-2-(aminomethyl)-5-fluoro-3-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 4-Amino-2-(aminomethyl)-5-fluoro-3-(trifluoromethoxy)pyridine
-
- インチ: 1S/C7H7F4N3O/c8-3-2-14-4(1-12)6(5(3)13)15-7(9,10)11/h2H,1,12H2,(H2,13,14)
- InChIKey: DRIONKDZESXKHQ-UHFFFAOYSA-N
- ほほえんだ: FC1=CN=C(CN)C(=C1N)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 213
- トポロジー分子極性表面積: 74.2
- 疎水性パラメータ計算基準値(XlogP): 0.3
4-Amino-2-(aminomethyl)-5-fluoro-3-(trifluoromethoxy)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A022002656-1g |
4-Amino-2-(aminomethyl)-5-fluoro-3-(trifluoromethoxy)pyridine |
1804027-85-7 | 97% | 1g |
$1,814.40 | 2022-04-02 | |
| Alichem | A022002656-500mg |
4-Amino-2-(aminomethyl)-5-fluoro-3-(trifluoromethoxy)pyridine |
1804027-85-7 | 97% | 500mg |
$970.20 | 2022-04-02 |
4-Amino-2-(aminomethyl)-5-fluoro-3-(trifluoromethoxy)pyridine 関連文献
-
1. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
-
Ana González Moreno,Pilar Prieto,M. Carmen Ruiz Delgado,Eva Domínguez,Antonio Heredia Phys. Chem. Chem. Phys., 2021,23, 18068-18077
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
-
Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435
1804027-85-7 (4-Amino-2-(aminomethyl)-5-fluoro-3-(trifluoromethoxy)pyridine) 関連製品
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
